Technical Guide: Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6)
Technical Guide: Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-oxopropyl)phosphonate is a versatile organophosphorus compound with the CAS number 1067-71-6. It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most pronounced in the Horner-Wadsworth-Emmons and Ohira-Bestmann reactions, which are instrumental in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers in drug discovery and development.
Phosphonate-containing compounds are of significant interest in medicinal chemistry as they can act as stable analogs of natural phosphates or pyrophosphates, often functioning as enzyme inhibitors.[1][2][3] Diethyl (2-oxopropyl)phosphonate is a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications such as antiviral and anticancer agents, as well as compounds targeting neurological disorders.[4][5][6][7]
Chemical and Physical Properties
The fundamental properties of Diethyl (2-oxopropyl)phosphonate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1067-71-6 | [8] |
| Molecular Formula | C₇H₁₅O₄P | [8] |
| Molecular Weight | 194.17 g/mol | [8] |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Boiling Point | 126 °C at 9 mmHg | [2] |
| Density | 1.01 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.433 | [2] |
| Solubility | Miscible with tetrahydrofuran, ether, dichloromethane, and chloroform. | [2] |
Core Synthetic Applications
Diethyl (2-oxopropyl)phosphonate is a cornerstone reagent for two pivotal reactions in organic synthesis: the Horner-Wadsworth-Emmons reaction and as a precursor for the Ohira-Bestmann reagent.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[9][10][11][12] When Diethyl (2-oxopropyl)phosphonate is deprotonated with a base, it forms a stabilized phosphonate (B1237965) carbanion that reacts with a carbonyl compound to yield an α,β-unsaturated ketone. This reaction generally favors the formation of the (E)-alkene.
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Synthesis and Application of the Ohira-Bestmann Reagent
Diethyl (2-oxopropyl)phosphonate is the direct precursor to Diethyl (1-diazo-2-oxopropyl)phosphonate, a modification of the Seyferth-Gilbert reagent, often referred to as an Ohira-Bestmann reagent.[8][13][14] This diazo compound is invaluable for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions, making it suitable for complex and sensitive substrates.[15]
The synthesis involves a diazo-transfer reaction, where Diethyl (2-oxopropyl)phosphonate is first deprotonated and then treated with a sulfonyl azide (B81097).
Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate
Caption: Synthesis of the Ohira-Bestmann reagent.
The resulting Ohira-Bestmann reagent can then be used in a one-pot reaction with an aldehyde to generate a terminal alkyne.
Ohira-Bestmann Reaction for Alkyne Synthesis
Caption: The Ohira-Bestmann reaction mechanism.
Experimental Protocols
Synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate
This protocol is adapted from a procedure published in Organic Syntheses.[8][13]
Materials:
-
Diethyl (2-oxopropyl)phosphonate (5.05 g, 26 mmol, 1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.04 g, 26 mmol, 1.0 equiv)
-
Anhydrous Toluene (90 mL)
-
4-Acetamidobenzenesulfonyl azide (p-ABSA) (6.25 g, 26 mmol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Hexanes
-
Methyl t-butyl ether (MTBE)
-
Celite
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with an addition funnel, argon inlet, and magnetic stir bar is charged with NaH and 50 mL of toluene.[8][13]
-
The suspension is cooled to 0 °C in an ice-water bath.[8][13]
-
A solution of Diethyl (2-oxopropyl)phosphonate (5.05 g) in 40 mL of toluene is added dropwise over 15 minutes.[8][13] A white precipitate and bubbling will be observed.[8]
-
After stirring for 10 minutes, a solution of 4-acetamidobenzenesulfonyl azide (6.25 g) in 40 mL of THF is added dropwise over 15 minutes.[8][13]
-
The ice bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.[8][13]
-
The resulting orange mixture is diluted with 25 mL of hexanes and filtered through a pad of Celite.[8] The filter cake is washed with MTBE (3 x 20 mL).[8]
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluting with 1:1 ethyl acetate-hexanes) to yield Diethyl (1-diazo-2-oxopropyl)phosphonate as a pale yellow oil.[8] A yield of 86-88% can be expected.[13]
General Protocol for the Ohira-Bestmann Reaction
This is a general procedure for the conversion of an aldehyde to a terminal alkyne.[15]
Materials:
-
Aldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Methanol
-
Dimethyl or Diethyl (1-diazo-2-oxopropyl)phosphonate (1.1-1.5 equiv)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
To a reaction flask under an argon atmosphere, add the aldehyde and potassium carbonate.[15]
-
Add anhydrous methanol and stir the mixture at room temperature for 30 minutes.[15]
-
Add the Ohira-Bestmann reagent (e.g., as a solution in acetonitrile) to the mixture.[15]
-
Stir the reaction at room temperature for 4-18 hours, monitoring by TLC.[15]
-
Upon completion, dilute the reaction mixture with diethyl ether.[15]
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyne product.[15]
-
Purify the product as necessary, typically by column chromatography.
Applications in Drug Discovery and Development
The phosphonate moiety is a key feature in many biologically active compounds due to its ability to mimic the transition state of enzymatic reactions involving phosphates or carboxylates.[1][2][16] Diethyl (2-oxopropyl)phosphonate serves as a valuable starting material for introducing this functional group into potential drug candidates.
-
Antiviral Agents: A significant application is in the synthesis of acyclic nucleoside phosphonates, which are potent antiviral drugs.[4][5][6][17] These compounds can bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs. The synthesis of these molecules can involve intermediates derived from reactions utilizing Diethyl (2-oxopropyl)phosphonate or similar phosphonate reagents.
-
Enzyme Inhibitors: The phosphonate group can act as a bioisostere of a carboxylate or phosphate group, leading to the design of potent enzyme inhibitors.[2][16] For example, phosphonate analogs of amino acids have been shown to inhibit various enzymes.
-
Neurological Disorders: While direct mechanisms are not well-defined for Diethyl (2-oxopropyl)phosphonate itself, organophosphorus compounds, in general, have significant effects on the nervous system.[18] The use of this reagent in the synthesis of targeted molecules for neurological disorders is an area of active research.[4]
Conclusion
Diethyl (2-oxopropyl)phosphonate is a high-value reagent for synthetic and medicinal chemists. Its ability to participate in robust and stereoselective C-C bond-forming reactions makes it an indispensable tool for the construction of complex molecular architectures. For professionals in drug development, understanding the synthetic pathways enabled by this compound is crucial for the design and synthesis of novel phosphonate-based therapeutics. The detailed protocols and synthetic schemes provided in this guide serve as a practical resource for leveraging the full potential of this versatile chemical.
References
- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]





